molecular formula C21H26N4O3 B5112725 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone

4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone

カタログ番号 B5112725
分子量: 382.5 g/mol
InChIキー: SQRGLLBMIJPINB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G protein-coupled receptor that is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has been extensively studied for its potential therapeutic applications in various disorders, including insomnia, narcolepsy, and obesity.

作用機序

4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus. Orexin-1 receptor activation promotes wakefulness and feeding behavior, while its inhibition promotes sleep and reduces food intake. 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone binds to the orexin-1 receptor and blocks its activation by orexin-A and orexin-B, resulting in reduced wakefulness and food intake.
Biochemical and Physiological Effects:
4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone has been shown to have significant effects on sleep-wake cycles and feeding behavior in animal models. In rodents, 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone reduces wakefulness and increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone also reduces food intake and body weight in animal models of obesity. However, the effects of 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone on human sleep and feeding behavior are still unclear and require further investigation.

実験室実験の利点と制限

4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone has several advantages for lab experiments, including its high selectivity for the orexin-1 receptor and its well-established synthesis method. However, 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone also has some limitations, including its low solubility in water and its potential off-target effects on other receptors. Researchers should carefully consider these limitations when designing experiments using 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone.

将来の方向性

There are several future directions for the research on 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone. One potential direction is to investigate its effects on human sleep and feeding behavior in clinical trials. Another direction is to explore its potential as a treatment for other disorders, such as anxiety and depression, which are also associated with dysregulation of the orexin system. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone.

合成法

4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone was first synthesized by scientists at GlaxoSmithKline (GSK) using a multi-step synthesis method. The synthesis involves the reaction of 1-cyclohexylpiperazine with 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent, followed by the reaction with a methylating agent to form the final product. The purity of the synthesized compound was confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

科学的研究の応用

4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone has been extensively studied for its potential therapeutic applications in various disorders, including insomnia, narcolepsy, and obesity. In preclinical studies, 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone has been shown to significantly reduce wakefulness and increase sleep in rodents, suggesting its potential as a treatment for insomnia and other sleep disorders. 4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone has also been shown to reduce food intake and body weight in animal models of obesity, indicating its potential as an anti-obesity drug.

特性

IUPAC Name

4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-20-13-24(8-9-25(20)17-4-2-1-3-5-17)12-16-11-22-23-21(16)15-6-7-18-19(10-15)28-14-27-18/h6-7,10-11,17H,1-5,8-9,12-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRGLLBMIJPINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2=O)CC3=C(NN=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-1-cyclohexylpiperazin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。